molecular formula C18H19N3O2S B1317493 1-(2-Thiophen-2-yl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-2-carboxylic acid CAS No. 1029106-99-7

1-(2-Thiophen-2-yl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-2-carboxylic acid

Cat. No. B1317493
M. Wt: 341.4 g/mol
InChI Key: LHKPCQSWYPIZBA-UHFFFAOYSA-N
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Description

“1-(2-Thiophen-2-yl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-2-carboxylic acid” is a compound with the CAS Number: 904817-36-3. It has a molecular weight of 342.44 . The IUPAC name for this compound is 1-((2-(1H-1lambda3-thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been studied extensively. A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups . Another method involves the coupling of 2-aminopyridine with phenylacetophenones, phenylacetones, or β-tetralone in the presence of CBrCl3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H20N3O2S/c22-18(23)13-6-9-20(10-7-13)12-14-17(15-4-3-11-24-15)19-16-5-1-2-8-21(14)16/h1-5,8,11,13,24H,6-7,9-10,12H2,(H,22,23) .


Chemical Reactions Analysis

The reaction between 2-chloropyridines and 2H-azirines provides imidazo[1,2-a]pyridines . A rapid, copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters enables an environmentally friendly synthesis of imidazo[1,2-a]pyridines .


Physical And Chemical Properties Analysis

The compound appears as a white powder . The 1H NMR spectrum, δ, ppm (J, Hz): 2.31 (3H, s, CH3); 2.33 (3H, s, CH3); 4.08 (2H, s, CH2); 7.15 (1H, d, J = 6.9, Н Ar); 7.27 (2H, d, J = 8.4, Н Ar); 7.51 (1H, d, J = 6.9, Н Ar); 7.63 (2H, d, J = 8.4, Н Ar); 8.20 (1H, s, Н Ar); 12.77 (1H, br. s, CO2H) .

Scientific Research Applications

Efficient Synthesis and Anticancer Evaluation

Researchers have developed efficient synthesis methods for derivatives related to the chemical structure of interest, showing significant anticancer activity. For instance, the condensation of iminodiacetic acid with various amines, including thiophen-2-ylmethanamine, under microwave irradiation yielded derivatives with good anticancer activity against multiple cancer cell lines, such as breast (T47D), lung (NCI H-522), colon (HCT-15), ovary (PA-1), and liver (HepG-2) (Kumar et al., 2013).

Novel Synthesis Methods

A novel method for preparing derivatives that include the imidazo[1,2-a]pyridine structure, which is known for its bioactivity, was developed. This method involves direct oxidizing to obtain precursor compounds in a more efficient and less complex manner, improving upon traditional multistage synthesis approaches (Lifshits et al., 2015).

Orthogonal Synthesis of Functionalized Compounds

The orthogonal synthesis of densely functionalized pyrroles and thiophenes from reactions involving derivatives similar to the chemical structure has been achieved. This synthesis pathway offers a highly efficient method for creating polyfunctionalized compounds, which were not easily attainable through other chemical means, demonstrating the versatility and potential application of these compounds in various fields, including material science and pharmacology (Cheng et al., 2010).

Antitubercular and Antifungal Activities

Research into the synthesis of novel dibenzo[b,d]thiophene tethered imidazo[1,2-a]pyridine carboxamides revealed that some derivatives exhibit potent antitubercular and antifungal activities. This highlights the potential of these compounds in contributing to the development of new antimicrobial agents, addressing the growing concern of drug-resistant strains of bacteria and fungi (Pulipati et al., 2016).

Catalytic Activity Evaluation

A series of heterocyclic compounds containing the imidazolo[1,2-a]pyridine moiety, related to the chemical structure of interest, have been synthesized and evaluated for their catalytic activities. These compounds proved to be effective catalysts for the oxidation of catechol to o-quinone with atmospheric oxygen, indicating their potential application in catalysis and environmental chemistry (Saddik et al., 2012).

properties

IUPAC Name

1-[(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)methyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-18(23)13-6-1-3-9-20(13)12-14-17(15-7-5-11-24-15)19-16-8-2-4-10-21(14)16/h2,4-5,7-8,10-11,13H,1,3,6,9,12H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKPCQSWYPIZBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=C(N=C3N2C=CC=C3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801135327
Record name 1-[[2-(2-Thienyl)imidazo[1,2-a]pyridin-3-yl]methyl]-2-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Thiophen-2-yl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-2-carboxylic acid

CAS RN

1029106-99-7
Record name 1-[[2-(2-Thienyl)imidazo[1,2-a]pyridin-3-yl]methyl]-2-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1029106-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[2-(2-Thienyl)imidazo[1,2-a]pyridin-3-yl]methyl]-2-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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